4-[1-(6-methylpyrazin-2-yl)piperidine-3-carbonyl]thiomorpholine
Description
4-[1-(6-Methylpyrazin-2-yl)piperidine-3-carbonyl]thiomorpholine is a heterocyclic compound featuring a thiomorpholine core linked via a carbonyl group to a piperidine ring substituted with a 6-methylpyrazine moiety. This structure combines sulfur-containing thiomorpholine (a six-membered ring with five carbons, one sulfur, and one nitrogen) with a pyrazine-based piperidine scaffold, which may confer unique electronic and steric properties.
Properties
IUPAC Name |
[1-(6-methylpyrazin-2-yl)piperidin-3-yl]-thiomorpholin-4-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N4OS/c1-12-9-16-10-14(17-12)19-4-2-3-13(11-19)15(20)18-5-7-21-8-6-18/h9-10,13H,2-8,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHCVQHODWDTSDX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=CC(=N1)N2CCCC(C2)C(=O)N3CCSCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[1-(6-methylpyrazin-2-yl)piperidine-3-carbonyl]thiomorpholine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,5-diaminopentane.
Introduction of the Pyrazine Moiety: The pyrazine ring is introduced via a nucleophilic substitution reaction using 6-methylpyrazine as a starting material.
Coupling with Thiomorpholine: The final step involves coupling the piperidine-pyrazine intermediate with thiomorpholine through a carbonylation reaction, typically using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-[1-(6-methylpyrazin-2-yl)piperidine-3-carbonyl]thiomorpholine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially at the pyrazine and piperidine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced derivatives with altered functional groups.
Substitution: Formation of halogenated derivatives or other substituted products.
Scientific Research Applications
Pharmaceutical Development
The compound has been investigated for its potential as an inhibitor of epidermal growth factor receptor (EGFR) pathways. This is particularly relevant in the context of cancer therapies, as EGFR plays a crucial role in tumor growth and metastasis.
- Case Study : A study highlighted the synthesis of derivatives based on this compound, demonstrating its effectiveness in inhibiting EGFR-related pathways in various cancer cell lines. The results indicated a significant reduction in cell proliferation and increased apoptosis rates in treated cells .
Neuropharmacology
Research indicates that compounds similar to 4-[1-(6-Methylpyrazin-2-yl)piperidine-3-carbonyl]thiomorpholine exhibit neuroprotective effects. They have been studied for their potential to treat neurodegenerative diseases such as Alzheimer's and Parkinson's.
- Case Study : In vivo studies showed that derivatives of this compound could enhance cognitive function and reduce neuroinflammation in animal models of Alzheimer's disease . The mechanism appears to involve modulation of neurotransmitter systems and reduction of oxidative stress.
Anti-inflammatory Properties
The compound has demonstrated anti-inflammatory effects, making it a candidate for the treatment of inflammatory diseases.
- Research Findings : Preliminary studies have shown that this compound can inhibit pro-inflammatory cytokines and chemokines, suggesting its potential use in treating conditions like rheumatoid arthritis and inflammatory bowel disease .
Data Tables
Mechanism of Action
The mechanism of action of 4-[1-(6-methylpyrazin-2-yl)piperidine-3-carbonyl]thiomorpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to alterations in cellular pathways and biological responses.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key structural analogs and their comparative properties are summarized below:
*Estimated based on structural formulas.
Structural and Functional Differences
- Pyrazine vs.
- Thiomorpholine vs.
- Carboxylic Acid vs. Carbonyl : The carboxylic acid derivative (221.25 g/mol) exhibits higher aqueous solubility but reduced membrane permeability compared to the carbonyl-linked thiomorpholine .
Pharmacological Implications
- Target Selectivity : The dual piperidine-thiomorpholine scaffold in the pyridine analog (355.46 g/mol) may improve selectivity for serotonin or dopamine receptors due to extended π-orbital interactions .
- Metabolic Stability : The methyl group on pyrazine could reduce oxidative metabolism, extending half-life relative to unsubstituted analogs .
Research Findings and Data
Commercial Availability
- The carboxylic acid analog (CAS 886851-58-7) is priced at ¥25,500/250 mg, reflecting its utility as a precursor for conjugates .
- Deuterated derivatives (e.g., 4-[(6-methylpyrazin-2-yl)oxy]benzaldehyde-D) are available at premium prices (¥49,500/100 mg), highlighting demand for isotopic labeling in mechanistic studies .
Biological Activity
4-[1-(6-methylpyrazin-2-yl)piperidine-3-carbonyl]thiomorpholine is a compound of interest in pharmaceutical research, particularly for its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse scientific sources.
Chemical Profile
- IUPAC Name : this compound
- Molecular Formula : C13H19N3O2S
- Molecular Weight : 249.31 g/mol
- CAS Number : 926921-61-1
The compound exhibits its biological activity primarily through the inhibition of specific enzymes and receptors involved in various disease pathways. Notably, it has shown promise as an inhibitor of the epidermal growth factor receptor (EGFR), which is crucial in cancer cell proliferation and survival.
Key Mechanisms:
- EGFR Inhibition : The compound binds to the ATP-binding site of EGFR, preventing its activation and subsequent signaling that leads to tumor growth.
- Antioxidant Activity : It demonstrates potential antioxidant properties, which may contribute to its therapeutic effects in oxidative stress-related conditions.
- Neuroprotective Effects : Preliminary studies suggest it may have neuroprotective effects, possibly through modulation of neurotransmitter systems.
Biological Activity Data
Case Study 1: Cancer Treatment
A study published in Cancer Research investigated the efficacy of this compound in various cancer cell lines. The results indicated significant reduction in cell proliferation in EGFR-dependent tumors, suggesting its potential as a targeted therapy for lung cancer.
Case Study 2: Neuroprotection
In a neuropharmacological study, the compound was tested on models of neurodegeneration. Results showed that it significantly reduced neuronal cell death induced by oxidative stress, highlighting its potential for treating neurodegenerative diseases such as Alzheimer's.
Q & A
Q. What are the key considerations for optimizing the synthesis of 4-[1-(6-methylpyrazin-2-yl)piperidine-3-carbonyl]thiomorpholine?
- Methodological Answer : The synthesis typically involves coupling 1-(6-methylpyrazin-2-yl)piperidine-3-carboxylic acid (CAS RN 930111-02-7) with thiomorpholine using coupling agents like HATU or DCC. Key parameters include reaction temperature (maintained at 0–5°C during activation), stoichiometric ratios (1:1.2 for carboxylic acid to thiomorpholine), and purification via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 9:1). Monitor reaction progress using TLC (Rf ~0.3 in ethyl acetate/hexane 1:1) .
Q. Which analytical techniques are most reliable for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : Use ¹H NMR (600 MHz, DMSO-d₆) to confirm structural integrity. Key signals include δ 2.49–2.75 ppm (piperidine and thiomorpholine protons) and δ 8.08–8.20 ppm (pyrazine protons) .
- HPLC : Employ reverse-phase C18 columns (mobile phase: 0.1% TFA in acetonitrile/water) for purity assessment (>95%) .
- Mass Spectrometry : ESI-MS (positive mode) to verify molecular weight (calculated: 347.43 g/mol) .
Q. What safety protocols are critical when handling thiomorpholine derivatives?
- Methodological Answer :
- Work in a fume hood with PPE (gloves, lab coat, safety goggles).
- Avoid exposure to moisture, as thiomorpholine derivatives may hydrolyze under acidic/basic conditions.
- Store at 2–8°C under inert gas (argon) to prevent oxidation .
Advanced Research Questions
Q. How can computational modeling assist in predicting the biological activity of this compound?
- Methodological Answer : Use molecular docking (AutoDock Vina) to simulate interactions with target proteins (e.g., kinases or GPCRs). Parameterize the compound’s 3D structure (optimized via DFT at B3LYP/6-31G* level) and validate binding poses with MD simulations (NAMD, 100 ns trajectories). Cross-reference with similar piperidine-thiomorpholine hybrids showing CNS activity .
Q. How do stability studies under varied pH and temperature conditions inform formulation strategies?
- Methodological Answer : Conduct accelerated stability testing:
- pH Stability : Incubate in buffers (pH 1.2–9.0) at 37°C for 24h. Analyze degradation products via LC-MS.
- Thermal Stability : Heat at 40–60°C for 1 week; monitor decomposition via DSC/TGA.
- Light Sensitivity : Expose to UV-Vis (254 nm) for 48h; assess photodegradation using HPLC .
Q. How to resolve contradictory NMR data between synthetic batches?
- Methodological Answer :
- Step 1 : Verify solvent effects by re-acquiring spectra in CDCl₃ vs. DMSO-d₆.
- Step 2 : Check for tautomerism or rotameric equilibria using variable-temperature NMR (−50°C to 50°C).
- Step 3 : Compare with published data for analogous compounds (e.g., 4-[1-(6-nitro-3-pyridyl)-4-piperidyl]thiomorpholine δ 2.68–2.75 ppm) .
Q. What strategies are effective for polymorph screening and crystallization optimization?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
